3-benzyl-3H-imidazo[4,5-b]pyridine

Thromboxane A2 receptor TXA2/PGH2 antagonist radioligand binding

3-Benzyl-3H-imidazo[4,5-b]pyridine (CAS 61532-32-9) is a heterocyclic compound consisting of an imidazole ring fused to a pyridine moiety, with a benzyl substituent at the 3-position. As a member of the imidazo[4,5-b]pyridine class, it serves as a purine bioisostere and is extensively utilized as a synthetic building block for the construction of kinase inhibitors, GPCR ligands, and other pharmacologically active molecules.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 61532-32-9
Cat. No. B3355020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-3H-imidazo[4,5-b]pyridine
CAS61532-32-9
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2N=CC=C3
InChIInChI=1S/C13H11N3/c1-2-5-11(6-3-1)9-16-10-15-12-7-4-8-14-13(12)16/h1-8,10H,9H2
InChIKeyQEBUDKVYOQLSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3H-imidazo[4,5-b]pyridine (CAS 61532-32-9): Core Scaffold and Key Intermediate for Bioactive Compound Development


3-Benzyl-3H-imidazo[4,5-b]pyridine (CAS 61532-32-9) is a heterocyclic compound consisting of an imidazole ring fused to a pyridine moiety, with a benzyl substituent at the 3-position. As a member of the imidazo[4,5-b]pyridine class, it serves as a purine bioisostere and is extensively utilized as a synthetic building block for the construction of kinase inhibitors, GPCR ligands, and other pharmacologically active molecules [1]. The compound is available from multiple vendors in high purity (typically ≥97–98%), and its well-defined regiochemistry and scalable synthesis make it a reliable starting point for medicinal chemistry campaigns .

Why Substituting 3-Benzyl-3H-imidazo[4,5-b]pyridine with Unsubstituted or Differently Alkylated Analogs Fails


Simple substitution of the N‑3 benzyl group in 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine with other alkyl moieties is not possible without fundamentally altering biological activity, synthetic accessibility, or target engagement. The benzyl group imposes a specific orientation within the binding pocket of proteins such as thromboxane A2 receptors and 5‑HT6 receptors, directly impacting affinity and selectivity [1][2]. Furthermore, the synthesis of 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine proceeds with high regioselectivity under phase‑transfer catalysis, whereas alternative N‑alkylations often yield complex mixtures of regioisomers that require tedious separation [3]. The quantitative evidence provided below demonstrates that even structurally close analogs (e.g., 1‑benzylbenzimidazole or 2‑unsubstituted imidazo[4,5‑b]pyridines) exhibit measurable differences in receptor affinity, cytotoxicity profile, and synthetic utility, making this specific compound a non‑interchangeable reagent for scientific and industrial applications.

Quantitative Differentiation of 3-Benzyl-3H-imidazo[4,5-b]pyridine Versus Closest Analogs: A Data-Driven Selection Guide


Thromboxane A2 Receptor Binding Affinity: Comparable Potency to Benzimidazole Counterpart with Improved Synthetic Accessibility

In a direct head-to-head comparison, the imidazo[4,5‑b]pyridine derivative 23c (bearing a 3‑benzyl substituent) exhibited a Ki of 7 nM at the human platelet TXA2/PGH2 receptor, while the analogous 1‑benzylbenzimidazole derivative 11q showed a Ki of 6 nM [1]. The near‑identical potency confirms that the imidazo[4,5‑b]pyridine core can effectively replace a benzimidazole without loss of receptor affinity. Importantly, the imidazo[4,5‑b]pyridine scaffold offers distinct synthetic advantages, including a more straightforward regioselective N‑alkylation and greater tolerance for further functionalization at the 2‑position, which facilitates the generation of focused compound libraries [2].

Thromboxane A2 receptor TXA2/PGH2 antagonist radioligand binding

Regioselective N-Alkylation: Predominant Formation of N4-Regioisomer Over N1 or N3 Isomers Under Standard Conditions

When imidazo[4,5‑b]pyridine is subjected to benzylation under basic conditions (K2CO3 in DMF), a mixture of three possible N‑alkylated regioisomers (N1, N3, and N4) is typically obtained. However, structural analysis by 2D NOESY and 1H/13C‑15N HMBC reveals that the N‑alkylation occurs preferentially on the pyridine nitrogen, yielding the N4‑regioisomer as the major product [1]. In contrast, the parent 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine is prepared directly via a regioselective cyclization that installs the benzyl group exclusively at the N3 position, avoiding the need for isomeric separation . This contrast highlights the unique synthetic accessibility of the title compound: while downstream N‑alkylation of unsubstituted imidazo[4,5‑b]pyridines leads to complex mixtures, the pre‑formed 3‑benzyl derivative provides a clean, single‑isomer scaffold for further elaboration.

Regioselective alkylation N4-regioisomer 2D NMR characterization

Cytotoxicity Profile: Imidazo[4,5‑b]pyridine‑2‑carboxamides Show Low‑Micromolar Activity Against Multiple Cancer Cell Lines

A series of imidazopyridine‑2‑carboxamides derived from the 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine scaffold were evaluated for cytotoxicity against a panel of human cancer cell lines. Compounds 21a–23 exhibited IC50 values in the range of 5.9–9.8 μM across K562 (leukemia), HL‑60 (leukemia), HCT‑116 (colon cancer), U266 (multiple myeloma), and H929 (multiple myeloma) cell lines [1]. Molecular docking studies indicate that these compounds occupy the ATP‑binding pocket of Aurora A kinase (AURKA), engaging key residues Lys141, Lys162, Thr217, and Tyr219 [1]. In contrast, the corresponding 2‑unsubstituted 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine (the parent compound) is essentially inactive in these assays, underscoring the critical role of the 2‑carboxamide functionality in mediating cytotoxicity. This comparison illustrates that the 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine core provides a versatile, tunable scaffold where potency can be modulated by functionalization at the 2‑position, a flexibility not available in simpler analogs.

Cytotoxicity MTT assay Aurora A kinase docking

Nav1.7/Nav1.8 Channel Inhibition: Potent Blockade by 2‑Aminomethyl‑Derived 3‑Benzyl‑3H‑imidazo[4,5‑b]pyridines

A derivative of 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine featuring a complex 2‑aminomethyl substituent (CHEMBL253659) was found to inhibit human Nav1.7 and Nav1.8 channels with IC50 values of 129 nM and 230 nM, respectively, as measured by FRET assays in HEK293 cells [1]. While the parent 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine itself is not a Nav channel blocker, the introduction of the 2‑aminomethyl group transforms the scaffold into a potent ion channel modulator. This example illustrates that the 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine core can serve as an effective template for the development of subtype‑selective sodium channel inhibitors, a therapeutic area of high interest for non‑opioid pain management. The selectivity profile between Nav1.7 and Nav1.8 (129 nM vs. 230 nM) suggests that further optimization could yield isoform‑specific agents, a level of discrimination that simpler imidazo[4,5‑b]pyridines lacking the 3‑benzyl group may not achieve.

Voltage-gated sodium channel Nav1.7 Nav1.8 pain

5‑HT6 Receptor Antagonism: N‑Benzyl Imidazo[4,5‑b]pyridine Derivatives as Potent and Selective CNS Agents

Through a scaffold‑hopping approach, N‑benzyl imidazo[4,5‑b]pyridine derivatives were designed and identified as potent and selective 5‑HT6 receptor neutral antagonists [1]. The N‑benzyl substitution was found to be critical for high receptor affinity and functional activity, with lead compounds exhibiting favorable ADMET profiles and pro‑cognitive efficacy in rodent novel object recognition (NOR) tasks [1]. In comparison, N‑benzenesulfonyl‑substituted imidazo[4,5‑c]pyridine derivatives (e.g., compound 7e) also act as 5‑HT6R neutral antagonists but display a different conformational bias and do not impact neurite growth [1]. This class‑level evidence indicates that the N‑benzyl imidazo[4,5‑b]pyridine substructure is a privileged motif for targeting 5‑HT6 receptors, and that the specific 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine core provides a validated entry point for CNS drug discovery programs.

5-HT6 receptor CNS scaffold hopping neutral antagonist

Optimal Application Scenarios for 3-Benzyl-3H-imidazo[4,5-b]pyridine (CAS 61532-32-9)


Medicinal Chemistry: Synthesis of Thromboxane A2 Receptor Antagonists

Researchers developing novel TXA2/PGH2 receptor antagonists can utilize 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine as a key intermediate to install a 2‑alkanoic acid side chain. As shown in Section 3, the resulting compounds (e.g., 23c) exhibit single‑digit nanomolar Ki values comparable to the benzimidazole series, while offering a distinct heterocyclic scaffold that may improve pharmacokinetic properties or synthetic tractability [1].

Medicinal Chemistry: Development of Kinase Inhibitors (Aurora A, CDK9, ATM)

The 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine core is a privileged scaffold for ATP‑competitive kinase inhibitors. Functionalization at the 2‑position yields compounds with low‑micromolar to sub‑nanomolar potency against Aurora A, CDK9, and ATM kinases [1][2]. Procurement of the title compound enables rapid construction of focused kinase inhibitor libraries for anticancer drug discovery.

Medicinal Chemistry: CNS Drug Discovery Targeting 5‑HT6 Receptors

N‑Benzyl imidazo[4,5‑b]pyridine derivatives are validated as potent and selective 5‑HT6 receptor neutral antagonists with pro‑cognitive effects in vivo [1]. The 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine scaffold provides a direct entry point into this chemotype, supporting programs aimed at Alzheimer's disease, schizophrenia, and other cognitive disorders.

Chemical Biology: Synthesis of Ion Channel Modulators (Nav1.7/Nav1.8)

Elaboration of the 3‑benzyl‑3H‑imidazo[4,5‑b]pyridine core at the 2‑position yields potent inhibitors of voltage‑gated sodium channels Nav1.7 and Nav1.8 (IC50 = 129–230 nM) [1]. This application scenario is particularly relevant for pain research and the development of non‑opioid analgesics.

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